REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][CH2:11][O:10][C:8]2=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BrH:13].C(O)(=O)C>>[Br:13][CH2:11][CH2:12][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1C(=O)OCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br.C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction was poured onto water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with IPE 2x)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC(C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |